2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C15H21N3O It features an indole moiety linked to a piperazine ring, which is further connected to an ethanol group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely have a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol . These factors could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol typically involves the reaction of indole derivatives with piperazine and subsequent functionalization. One common method includes the Fischer indole synthesis, where hydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, and the ethanol group is added via reduction or alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-indole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Indol-3-ylmethyl)-4-(2-hydroxyethyl)piperazine
- 1-(1H-Indol-3-ylmethyl)-4-(2-methoxyethyl)piperazine
- 1-(1H-Indol-3-ylmethyl)-4-(2-aminomethyl)piperazine
Uniqueness
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol is unique due to its specific combination of an indole ring, piperazine ring, and ethanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-8-5-13-10-16-6-7-18(13)11-12-9-17-15-4-2-1-3-14(12)15/h1-4,9,13,16-17,19H,5-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBFTINLKPCDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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